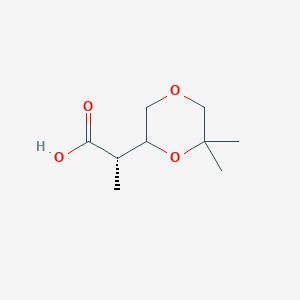
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid, also known as DMDO-PA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMDO-PA is a chiral molecule that belongs to the class of prochiral molecules. It has a molecular formula of C10H18O4 and a molecular weight of 202.25 g/mol.
Mechanism of Action
The mechanism of action of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is not fully understood. However, it is believed to act as an antioxidant and a neuroprotective agent. This compound has been shown to inhibit the formation of reactive oxygen species (ROS) and to protect neuronal cells from oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is its high enantioselectivity, which makes it a useful chiral auxiliary in organic synthesis. It also has potential applications in medicinal chemistry as a drug candidate for the treatment of various diseases. However, the synthesis of this compound can be challenging and time-consuming, and its high cost can limit its use in lab experiments.
Future Directions
There are several future directions for the research on (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid. One area of research is the development of more efficient and cost-effective methods for the synthesis of this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of new drugs for the treatment of diseases.
Synthesis Methods
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid can be synthesized using a variety of methods. One of the most commonly used methods is the Sharpless asymmetric dihydroxylation method, which involves the reaction of olefins with osmium tetroxide and a chiral ligand. Another method involves the reaction of 2-methoxypropene with a chiral oxazaborolidine catalyst, followed by oxidation with hydrogen peroxide. Both methods yield this compound with high enantioselectivity.
Scientific Research Applications
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has been extensively studied for its potential applications in various fields of science. In organic chemistry, this compound has been used as a chiral auxiliary for the synthesis of various compounds. It has also been used as a ligand in asymmetric catalysis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(2S)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(8(10)11)7-4-12-5-9(2,3)13-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWIWIKMNWKWEQ-PKPIPKONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCC(O1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1COCC(O1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dimethylphenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2391114.png)
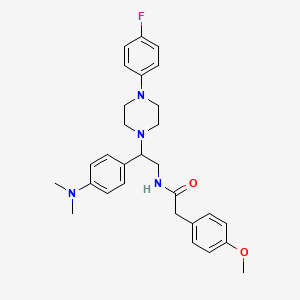
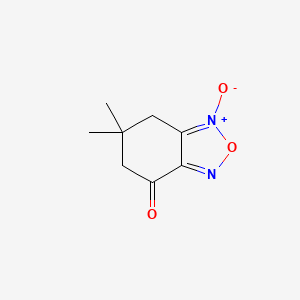
![N-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2391117.png)
![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)



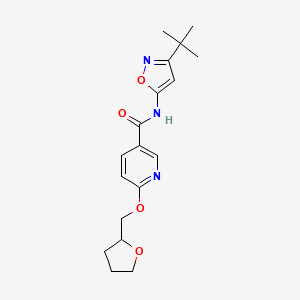
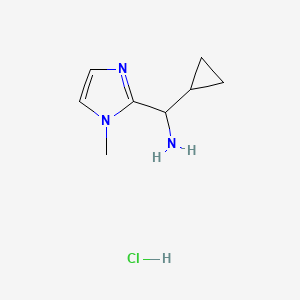
![3,4,5-trimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391128.png)
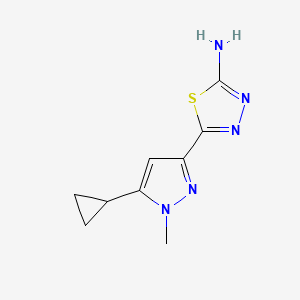
![Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2391133.png)
![(E)-N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2391135.png)